N'-(4-chlorophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(4-Chlorophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl chain to an ethanediamide linker, which terminates in a 4-chlorophenyl moiety.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-13-19(31-22(25-13)14-4-9-17(29-2)18(12-14)30-3)10-11-24-20(27)21(28)26-16-7-5-15(23)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBXGXQZTAHERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 2-chloro-3′,4′-dimethoxybenzil, is known to inhibit human carboxylesterase-2 (hce-2). Carboxylesterases are enzymes that hydrolyze esters and amides, playing a crucial role in drug metabolism and detoxification.
Mode of Action
Based on its structural similarity to 2-chloro-3′,4′-dimethoxybenzil, it may interact with its target enzyme (such as hce-2) and inhibit its activity. This could potentially alter the metabolism of certain drugs or toxins within the body.
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Derivatives
The compound (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () shares a 4-chlorophenyl substituent but replaces the thiazole core with a 1,3,4-thiadiazole ring. Thiadiazoles are known for enhanced π-electron deficiency compared to thiazoles, which can increase electrophilicity and alter binding interactions. For instance, thiadiazole derivatives exhibit broad-spectrum insecticidal and fungicidal activities due to their ability to disrupt enzymatic processes in pests . In contrast, the thiazole core in the target compound may offer better metabolic stability, as thiazoles are less prone to oxidative degradation .
Fused-Ring Systems
The compound N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide () features a fused thiazolo-triazole ring system. The 3-chloro-4-methylphenyl group in vs. the 4-chlorophenyl group in the target compound highlights how positional isomerism influences steric and electronic properties .
Substituent Analysis
Aromatic Substituents
- Target Compound : 3,4-Dimethoxyphenyl (electron-donating) and 4-chlorophenyl (electron-withdrawing) groups create a polarized electronic profile, favoring interactions with both hydrophobic and polar binding pockets.
- : 4-Methoxyphenyl and 3-chloro-4-methylphenyl groups provide a balance of lipophilicity and steric bulk, which may enhance membrane permeability but reduce affinity for certain targets .
- : The 4-methylphenyl group on the thiadiazole ring increases hydrophobicity, likely contributing to its insecticidal activity by facilitating penetration through insect cuticles .
Linker and Side Chain
The ethanediamide linker in the target compound and enables hydrogen bonding with biological targets, such as proteases or kinases. In contrast, ’s imine linker (benzylidene group) introduces conformational flexibility, which may broaden activity but reduce specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
